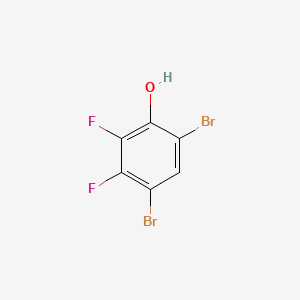

4,6-Dibromo-2,3-difluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

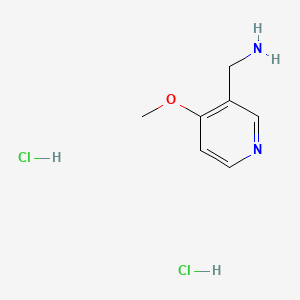

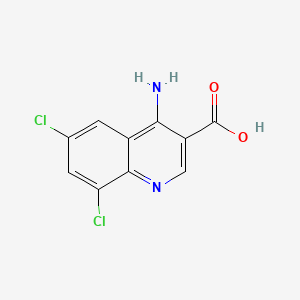

4,6-Dibromo-2,3-difluorophenol is a chemical compound with the molecular formula C6H2Br2F2O . It is a member of the dibromophenols group, which consists of bromophenols with one hydroxy group and two bromine atoms bonded to a benzene ring . It has been used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .

Synthesis Analysis

The synthesis of 4,6-dihaloresorcinols, which includes 4,6-Dibromo-2,3-difluorophenol, was achieved based on well-established procedures . The process involved adding an excess of dimethyldioxirane to a solution of resorcinol in a mixture of acetone and 10% HBr in water .Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-2,3-difluorophenol is characterized by the presence of bromine and fluorine atoms on the benzene ring . The intramolecular hydrogen bonding in the series of 4,6-dihaloresorcinols plays a noticeable role in determining the structural and electronic aspects .Scientific Research Applications

C6H2Br2F2O\text{C}_6\text{H}_2\text{Br}_2\text{F}_2\text{O}C6H2Br2F2O

(molecular weight: 287.88 g/mol), exhibits interesting properties that make it relevant in various fields. Here are six distinct applications:While these applications highlight the versatility of 4,6-dibromo-2,3-difluorophenol, it’s essential to consider safety precautions and environmental impact when working with halogenated compounds. Always consult relevant literature and follow best practices in handling and disposal . If you need further details or additional applications, feel free to ask!

Safety and Hazards

Mechanism of Action

Target of Action

4,6-Dibromo-2,3-difluorophenol is a type of dibromophenol , a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring It’s known that halogenated resorcinols have been of specialized interest in pharmaceutical and agricultural applications .

Mode of Action

The intramolecular hydrogen bonding in the series of 4,6-dihaloresorcinols, which includes 4,6-Dibromo-2,3-difluorophenol, plays a noticeable role in determining the structural and electronic aspects . The presence of halogen substituents in the 4 and 6 positions facilitates the intramolecular hydrogen bonding between hydroxyl hydrogens and the halogen atoms .

Biochemical Pathways

Resorcinol, a related compound, is considered one of the building blocks in the synthesis of biologically and pharmacologically important materials possessing potent antibacterial activities .

Pharmacokinetics

The compound’s molecular weight is 28788400 , which may influence its bioavailability.

Result of Action

It’s known that the intramolecular o–h…x-c bonding greatly stabilizes the anti (a) configuration .

Action Environment

It’s known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name |

4,6-dibromo-2,3-difluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJAVYGPVLJPCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682130 |

Source

|

| Record name | 4,6-Dibromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-65-7 |

Source

|

| Record name | 4,6-Dibromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)